molecular formula C19H18F4N2O5S B4293058 ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4293058
M. Wt: 462.4 g/mol
InChI Key: AEBQVUMBCJRPHE-UHFFFAOYSA-N
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Description

Ethyl 5-(anilinocarbonyl)-4-methyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline, ethyl chloroformate, and tetrafluoro-methoxypropanoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(anilinocarbonyl)-4-methyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-(anilinocarbonyl)-4-methyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(anilinocarbonyl)-4-methyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate is unique due to the presence of the tetrafluoro-methoxypropanoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O5S/c1-4-30-16(27)12-10(2)13(14(26)24-11-8-6-5-7-9-11)31-15(12)25-17(28)18(20,29-3)19(21,22)23/h5-9H,4H2,1-3H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBQVUMBCJRPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C(C(F)(F)F)(OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

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